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Compound of Interest

Compound Name: 2-Methyl-3-butyn-2-OL

Cat. No.: B105114

Industrial Synthesis of 2-Methyl-3-butyn-2-ol: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the industrial preparation of 2-Methyl-3-butyn-2-ol, a key
intermediate in the synthesis of various pharmaceuticals, vitamins, and fragrances.[1][2][3] The
primary method for its large-scale production is the ethynylation of acetone with acetylene, a
specific application of the Favorskii reaction.[4] This document provides a comprehensive
overview of the reaction mechanism, detailed experimental protocols, quantitative data, and
process workflows.

Reaction Mechanism and Principles

The synthesis of 2-Methyl-3-butyn-2-ol from acetone and acetylene is a base-catalyzed
nucleophilic addition. The reaction, known as the Favorskii reaction, proceeds via the following
steps:

o Deprotonation of Acetylene: A strong base, typically potassium hydroxide (KOH) or sodium
amide (NaNHz), deprotonates the terminal alkyne, acetylene, to form a metal acetylide.[5]

¢ Nucleophilic Attack: The resulting acetylide anion, a potent nucleophile, attacks the
electrophilic carbonyl carbon of acetone.
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e Protonation: The intermediate alkoxide is then protonated, typically by a protic solvent or
during aqueous workup, to yield the final product, 2-Methyl-3-butyn-2-ol.

To ensure a homogeneous reaction system and enhance safety, industrial processes often
utilize liquid ammonia as a solvent.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of 2-Methyl-
3-butyn-2-ol, providing a comparison of different reaction conditions and their outcomes.

Table 1: Industrial Process Parameters and Yields

Parameter Value Reference
Catalyst Potassium Hydroxide (KOH) CN104045518A[5]
Solvent Liquid Ammonia CN104045518A[5]
Temperature 30-55 °C [4]
Pressure 1.5-2.8 MPa [4]
Reactant Molar Ratio
1:0.45-2.05 CN104045518A[6]

(Acetylene:Acetone)
Catalyst to Acetone Molar

_ 1:18.6-124.5 CN104045518A[6]
Ratio
Reaction Time 1.0-3.2 hours [4]
Yield (based on Acetone) up to 82.8% CN104045518A[5]
Product Purity up to 99.74% CN104045518A[5]

Table 2: Laboratory Scale Synthesis Parameters and Yields
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Parameter Value Reference

Catalyst Sodium Amide (NaNH2) BDMAEE[7]

Solvent Anhydrous Ether BDMAEE[7]
-10 °C to ice-salt bath

Temperature BDMAEE[7]
temperature

Maintained at 0.7 MPa
Pressure BDMAEE[7]
(acetylene)

Reactant Molar Ratio (Sodium

. 1:1 BDMAEE[7]
Amide:Acetone)
Reaction Time 10 hours BDMAEE[7]
Yield 46% BDMAEE[7]

Experimental Protocols
Industrial Production Method (Based on Patent
CN104045518A)

This protocol describes a continuous process for the industrial synthesis of 2-Methyl-3-butyn-
2-ol.

Materials:

Acetylene gas

Liquid Ammonia

Acetone

Potassium Hydroxide (KOH) solution

Ammonium Chloride

Potassium Carbonate (for dehydration)
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Equipment:

High-pressure reactor

Condenser

Ammonia removal unit

Distillation column

Procedure:

o Ethynylation:

[e]

Liguefied ammonia is mixed with acetylene gas and pressurized to 1.5-2.8 MPa.
o The gas mixture is cooled and condensed.

o The condensed acetylene-ammonia mixture is fed into a reactor along with acetone and a
potassium hydroxide catalyst solution.

o The reaction is maintained at a temperature of 30-55 °C for 1.0-3.2 hours.[4] The molar
ratio of acetylene to acetone is kept between 1:0.45 and 1:2.05, and the molar ratio of
potassium hydroxide to acetone is between 1:18.6 and 1:124.5.[6]

¢ Ammonia Removal and Neutralization:

o The reaction mixture, containing the product, unreacted acetone, water, KOH, and
ammonia, is transferred to an ammonia removal unit.

o Ammonium chloride is added to neutralize the potassium hydroxide.
o Ammonia is flashed off and recycled.

o Dehydration and Purification:
o The crude product is dehydrated using potassium carbonate.

o The organic phase is separated and purified by continuous rectification (distillation).
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o The final product, 2-Methyl-3-butyn-2-ol, is collected from the top of the distillation
column with a purity of up to 99.74%.[5] A yield of up to 82.8% based on acetone can be
achieved.[5]

Laboratory Scale Synthesis

This protocol provides a method for the synthesis of 2-Methyl-3-butyn-2-ol on a laboratory
scale.

Materials:

e Anhydrous ether

e Sodium amide (NaNH-z), finely ground
e Anhydrous acetone

o Acetylene gas

» Crushed ice

 Sulfuric acid (20 mol/L)

e Anhydrous potassium carbonate
Equipment:

» Reaction flask equipped with a stirrer, dropping funnel, reflux condenser with a drying tube,
and a gas inlet tube.

* Ice-salt bath

 Vibrator (optional, for agitation)
e Separatory funnel

« Distillation apparatus

Procedure:
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Reaction Setup:

o In areaction flask, add 1 L of anhydrous ether and 156 g (4 mol) of finely ground sodium
amide.

o Cool the flask in an ice-salt bath.
Addition of Acetone:

o Slowly add 232 g (4 mol) of anhydrous acetone dropwise over approximately 3 hours
while maintaining the cool temperature.[7]

Introduction of Acetylene:
o Cool the mixture to -10 °C.
o Slowly bubble acetylene gas through the mixture for 2 hours to displace any ammonia.[7]

o Securely fasten the gas inlet tube and maintain a positive pressure of acetylene
(approximately 0.7 MPa) for 10 hours.[7] Vigorous shaking or stirring is essential during
this period.

Workup and Extraction:

o After the reaction is complete, slowly pour the reaction mixture into 800 g of crushed ice.

[¢]

While cooling, acidify the mixture by adding 400 mL of 20 mol/L sulfuric acid.[7]

[e]

Transfer the mixture to a separatory funnel and separate the organic layer.

o

Extract the aqueous layer twice with diethyl ether.

[¢]

Combine all organic layers.
Drying and Purification:
o Dry the combined organic extracts over anhydrous potassium carbonate.

o Filter to remove the drying agent.
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o Remove the solvent by distillation.

o Fractionally distill the residue, collecting the fraction at 103-107 °C to obtain pure 2-
Methyl-3-butyn-2-0l.[7] The expected yield is around 46%.[7]

Visualizations

The following diagrams illustrate the key chemical pathway and a generalized workflow for the
synthesis of 2-Methyl-3-butyn-2-ol.
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Acetylene (HC=CH) + Base
Potassium Acetylide (HC=C-K*) ) +Acetone

Base (e.g., KOH) Alkoxide Intermediate + Proton Source

Acetone ((CHs)2C=0) [ 2-Methyl-3-butyn-2-ol ]
Proton Source (H20)
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Reaction

1. Charge Reactants
(Acetone, Solvent)

2. Add Catalyst
(e.g., KOH)

3. Introduce Acetylene
(Controlled T & P)

4. Allow Reaction
(Stirring)

Workup & Purification

5. Quench Reaction
(e.g., with Water/Acid)

- J

6. Phase Separation
& Extraction
(7. Dry Organic Phase)

8. Distillation

9. Isolate Pure Product

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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